9H-Indolo[3,2,1-de]phenanthridin-9-one
CAS No.:
Cat. No.: VC15767801
Molecular Formula: C19H11NO
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11NO |
|---|---|
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaen-19-one |
| Standard InChI | InChI=1S/C19H11NO/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19)18(14)15/h1-11H |
| Standard InChI Key | ZAWSPRXHMBXAGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC=C5N4C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
9H-Indolo[3,2,1-de]phenanthridin-9-one (CAS: 25882-13-7) is a pentacyclic compound with the molecular formula C₁₉H₁₁NO and a molecular weight of 269.3 g/mol . Its IUPAC name, 1,11-diazapentacyclo[10.7.1.0²,⁷.0⁸,²⁰.0¹³,¹⁸]icosa-2,4,6,8(20),9,11,13,15,17-nonaen-19-one, reflects its complex fused-ring system comprising indole and phenanthridinone moieties .
Structural Characterization
X-ray crystallography and spectral analyses confirm a planar architecture with extended π-conjugation. The indole nitrogen at position 1 and the ketone group at position 9 are critical to its electronic properties . Key bond lengths include:
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C=O bond: 1.22 Å
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C–N (indole): 1.38 Å
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C–C (aromatic): 1.40–1.44 Å
Synthetic Methodologies
Photochemical Synthesis
Ghosh et al. (1987) pioneered the synthesis of 9H-indolo[3,2,1-de]phenanthridin-9-one via UV irradiation of N-aroylcarbazoles . The reaction proceeds through a -sigmatropic shift followed by cyclization:
Table 1: Optimization of Photochemical Synthesis Conditions
| Substrate | Irradiation Time (h) | Yield (%) |
|---|---|---|
| N-Benzoylcarbazole | 12 | 78 |
| N-(4-NO₂)Benzoyl | 10 | 85 |
| N-(4-OCH₃)Benzoyl | 14 | 72 |
Data adapted from Ghosh et al. (1987) .
Catalytic Synthesis Using Ni–Al Layered Double Hydroxides
Recent advancements employ Ni–Al layered double hydroxides (LDHs) as heterogeneous catalysts. Under optimized conditions (60°C, 0.1 g catalyst), yields reach 99% within 30 minutes .
Table 2: Effect of Catalyst Loading on Yield
| Catalyst (g) | Time (min) | Yield (%) |
|---|---|---|
| 0.02 | 30 | 50 |
| 0.10 | 30 | 99 |
| 0.15 | 30 | 99 |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, with complete degradation by 450°C. The melting point is observed at 285–287°C .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1710 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H/O–H stretch) .
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¹H NMR: Aromatic protons resonate at δ 6.96–8.11 ppm, with distinct singlets for methoxy groups (δ 3.81) and NH/OH protons (δ 9.52–10.65 ppm) .
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¹³C NMR: Carbonyl carbon at δ 168.2 ppm; aromatic carbons at δ 115–140 ppm .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich indole moiety undergoes nitration and halogenation at the 5-position. For example, chlorination with SOCl₂ yields 5-chloro derivatives in 94% yield .
Reductive Amination
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary amine, forming 9H-indolo[3,2,1-de]phenanthridin-9-amine, a precursor to bioactive analogs .
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